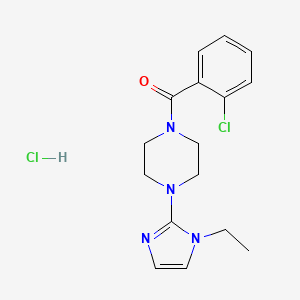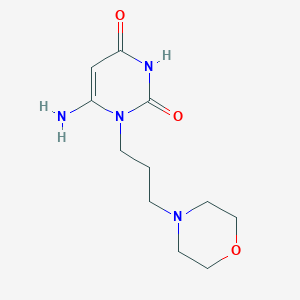
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that is of significant interest due to its potential biological activity. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of the morpholine moiety, which is a non-aromatic six-membered ring containing one oxygen atom and one nitrogen atom, suggests that this compound could exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at specific positions, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can exhibit significant electronic polarization, as observed in studies of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines . The pyrimidine rings in these compounds are effectively planar, and intramolecular N-H...O hydrogen bonds are common. These structural features are likely to be present in "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" as well, contributing to its potential biological activity.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents present on the ring. For example, reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the N-substituent patterns of the amino acid derivatives used . These reactions highlight the potential for diverse chemical transformations involving pyrimidine derivatives, which may be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the Mannich reaction has been used to introduce aminomethyl groups into pyrimidine derivatives, as seen in the case of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione . Such modifications can alter the compound's solubility, stability, and reactivity, which are critical factors in the development of pharmaceutical agents. The specific properties of "6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione" would need to be empirically determined to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Facile Construction of Substituted Pyrimidines : Researchers have developed methods for constructing pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and their derivatives using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This compound serves as a binucleophile in the synthesis, resulting in varied substitution patterns at specific positions on the pyrimidine ring (Hamama et al., 2012).
Optical and Nonlinear Optical Properties
- Study of Optical Properties : Pyrimidine-based bis-uracil derivatives, synthesized using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, were investigated for their optical properties. These compounds exhibit potential for applications in drug discovery and as candidates for nonlinear optical device fabrications due to their kinetic, thermal stabilities, and significant nonlinear optical characteristics (Mohan et al., 2020).
Cytotoxic Evaluation
- Novel Synthesis for Cytotoxic Evaluation : A series of dihydropyrimidine-2,4(1H,3H)-dione derivatives were synthesized, with one of the derivatives involving the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These derivatives were evaluated for their cytotoxic effects, primarily against cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Udayakumar et al., 2017).
Chemical Reactions and Derivative Synthesis
- Chemical Reaction Studies : The compound has been used to study chemical reactions, such as its interaction with ammonia or primary amines in the presence of an oxidant, leading to the formation of amino derivatives. These studies contribute to understanding the compound's reactivity and potential for creating diverse chemical structures (Gulevskaya et al., 1999).
Eigenschaften
IUPAC Name |
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIKOWUNGYQAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=CC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)
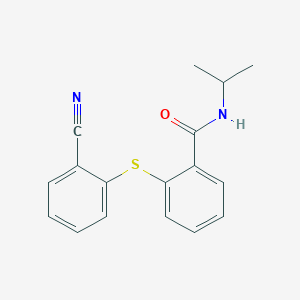

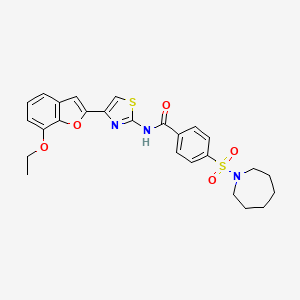
![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

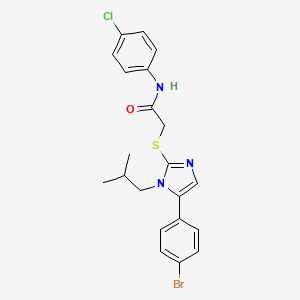
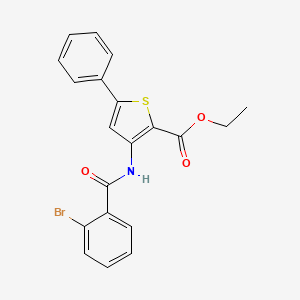
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

